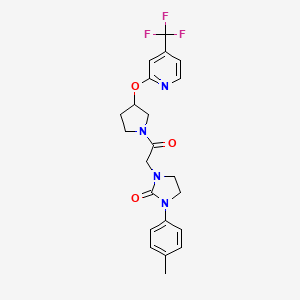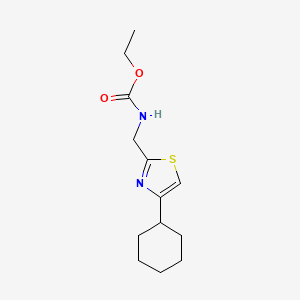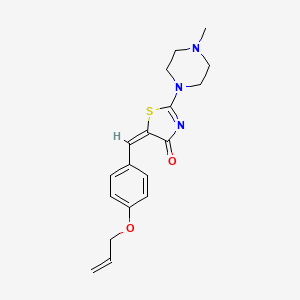
N-(1-naftílico)-2H-cromo-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(naphthalen-1-yl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), and a carboxamide group (derived from carboxylic acids and contain a carbon, two oxygens, and a nitrogen) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene, chromene, and carboxamide functional groups. These groups could potentially confer interesting chemical properties to the compound, such as aromaticity, potential for hydrogen bonding, and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific reactivity of the naphthalene, chromene, and carboxamide groups. For example, the naphthalene group could undergo electrophilic aromatic substitution, while the carboxamide group could participate in amide bond formation or hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability and potentially its hydrophobicity, while the carboxamide group could confer some degree of polarity .Aplicaciones Científicas De Investigación
Aplicaciones Fungicidas
El compuesto ha sido estudiado por sus propiedades fungicidas . Se ha encontrado que inhibe el crecimiento de Rhizoctonia solani, un hongo patógeno de las plantas . El estudio utilizó diversas técnicas como la microscopía electrónica de barrido, la microscopía electrónica de transmisión y la tecnología de secuenciación del transcriptoma para comprender el mecanismo molecular de esta inhibición .
Ligando Potencial para Receptores de Ácido Nicotínico
“N-(1-naftílico)-2H-cromo-3-carboxamida” presenta similitud estructural con el ácido nicotínico, un ligando conocido para los receptores de ácido nicotínico (nAChRs) que se encuentran en el sistema nervioso. Los nAChRs están involucrados en varias funciones neurológicas, y su modulación está implicada en varias enfermedades.
Actividades Antimicrobianas
Los derivados de naftaleno, incluido “this compound”, han mostrado una amplia gama de actividades biológicas, como propiedades antimicrobianas . Pueden desempeñar un papel vital en el control de las infecciones microbianas .
Actividades Antioxidantes
También se ha encontrado que los derivados de naftaleno presentan actividades antioxidantes . Esto los hace potencialmente útiles para combatir las enfermedades relacionadas con el estrés oxidativo .
Actividades Citotóxicas
Estos compuestos han demostrado actividades citotóxicas, lo que significa que podrían usarse potencialmente en el tratamiento del cáncer . Su capacidad para matar o inhibir el crecimiento de ciertas células los convierte en un objeto de interés en oncología .
Actividades Antiinflamatorias
“this compound” y otros derivados de naftaleno han mostrado actividades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .
Mecanismo De Acción
Target of Action
The primary target of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is Rhizoctonia solani, a plant pathogenic fungus . The compound acts as a fungicide, inhibiting the growth and development of this fungus .
Mode of Action
N-(naphthalen-1-yl)-2H-chromene-3-carboxamide: interacts with its target by affecting the microscopic morphology of Rhizoctonia solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The action of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
The pharmacokinetics of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide The compound’s effects on rhizoctonia solani suggest that it is bioavailable and able to reach its target effectively .
Result of Action
The result of the action of N-(naphthalen-1-yl)-2H-chromene-3-carboxamide is the inhibition of Rhizoctonia solani growth. The compound causes changes in the microscopic morphology of the fungus, leading to impaired growth and development . This includes the production of a red secretion and progressive creeping growth .
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(16-12-15-7-2-4-11-19(15)23-13-16)21-18-10-5-8-14-6-1-3-9-17(14)18/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKUQVXAGNHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2563250.png)
![2-[(4-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B2563252.png)


![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)
![4-Cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2563259.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)


